Hippuryl-His-Leu acetate salt
Overview
Description
Mechanism of Action
Target of Action
The primary target of Hippuryl-His-Leu acetate salt is the Angiotensin-Converting Enzyme (ACE) . ACE is a peptidyldipeptide hydrolase that plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .
Mode of Action
This compound acts as a substrate for ACE . It interacts with ACE, undergoing hydrolysis to produce the dipeptide His-Leu . This interaction can be used to measure the activity of ACE, providing valuable information about the functioning of the RAS .
Pharmacokinetics
Its solubility in acetic acid suggests that it may be well-absorbed in the body . The compound’s impact on bioavailability would depend on these ADME properties.
Result of Action
The hydrolysis of this compound by ACE results in the production of the dipeptide His-Leu . This process can be used to measure ACE activity, providing insights into the functioning of the RAS . Changes in ACE activity can have significant effects on blood pressure regulation and fluid balance .
Biochemical Analysis
Biochemical Properties
Hippuryl-His-Leu acetate salt plays a significant role in biochemical reactions as a substrate for the angiotensin-converting enzyme (ACE) . ACE is a peptidyldipeptide hydrolase that is involved in the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor . The interaction between this compound and ACE is crucial for the regulation of blood pressure and fluid balance .
Cellular Effects
The effects of this compound on cellular processes are primarily mediated through its interaction with ACE . By serving as a substrate for ACE, this compound influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with ACE . As a substrate for ACE, this compound can influence the activity of this enzyme, potentially leading to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models
Metabolic Pathways
This compound is involved in the renin-angiotensin system, a key regulatory pathway of blood pressure . It interacts with ACE, a critical enzyme in this pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hippuryl-His-Leu acetate salt involves the coupling of N-Benzoyl-Glycine (Hippuric acid) with the dipeptide His-Leu. The reaction typically employs carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under mild conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Hippuryl-His-Leu acetate salt primarily undergoes hydrolysis when acted upon by ACE. This hydrolysis reaction cleaves the peptide bond, resulting in the formation of Hippuric acid and His-Leu .
Common Reagents and Conditions
The hydrolysis reaction is typically carried out in an aqueous buffer solution at physiological pH (around 7.4). ACE, the enzyme responsible for the hydrolysis, is added to the reaction mixture, and the reaction is monitored using analytical techniques such as high-performance liquid chromatography (HPLC) .
Major Products Formed
The major products formed from the hydrolysis of this compound are Hippuric acid and the dipeptide His-Leu .
Scientific Research Applications
Hippuryl-His-Leu acetate salt is extensively used in scientific research, particularly in the study of ACE activity. Its applications include:
Biochemistry: Used as a substrate to measure ACE activity in various biological samples, including blood plasma and tissue extracts.
Pharmacology: Employed in the screening of ACE inhibitors, which are potential therapeutic agents for hypertension and cardiovascular diseases.
Molecular Biology: Utilized in studies investigating the regulation of ACE expression and its role in different physiological and pathological conditions.
Industrial Applications: Applied in the development of diagnostic assays for ACE activity, which are used in clinical laboratories.
Comparison with Similar Compounds
Similar Compounds
N-Hippuryl-His-Leu hydrate: Another form of the compound with similar properties and applications.
Gly-His-Lys acetate salt: A tripeptide substrate used in similar biochemical assays.
Leuprolide acetate salt: A peptide used in the treatment of hormone-sensitive cancers.
Uniqueness
Hippuryl-His-Leu acetate salt is unique due to its specific use as a substrate for ACE. Its structure allows for the precise measurement of ACE activity, making it an invaluable tool in both research and clinical settings .
Properties
IUPAC Name |
acetic acid;(2S)-2-[[(2S)-2-[(2-benzamidoacetyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O5.C2H4O2/c1-13(2)8-17(21(30)31)26-20(29)16(9-15-10-22-12-24-15)25-18(27)11-23-19(28)14-6-4-3-5-7-14;1-2(3)4/h3-7,10,12-13,16-17H,8-9,11H2,1-2H3,(H,22,24)(H,23,28)(H,25,27)(H,26,29)(H,30,31);1H3,(H,3,4)/t16-,17-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEVQQKNHZCIKL-QJHJCNPRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=CC=C2.CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40745564 | |
Record name | N-Benzoylglycyl-L-histidyl-L-leucine--acetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
489.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103404-54-2 | |
Record name | N-Benzoylglycyl-L-histidyl-L-leucine--acetic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40745564 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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